molecular formula C16H18KN2O5S B12394698 Penicillin V (Potassium)-d5

Penicillin V (Potassium)-d5

Cat. No.: B12394698
M. Wt: 394.5 g/mol
InChI Key: CHMFOCYVRGABAO-XGACFNCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin V (Potassium)-d5 is a deuterated form of Penicillin V, a widely used antibioticIt is more stable in acidic environments compared to penicillin G, making it better absorbed from the gastrointestinal tract . The deuterated form, this compound, is used in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penicillin V (Potassium)-d5 involves the incorporation of deuterium atoms into the Penicillin V molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated phenoxyacetic acid in the acylation step of the penicillin synthesis .

Industrial Production Methods

Industrial production of this compound follows similar steps to the production of Penicillin V, with additional steps to incorporate deuterium. The process typically involves fermentation using Penicillium chrysogenum, followed by chemical modification to introduce the deuterium atoms. The final product is then purified and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Penicillin V (Potassium)-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include penicilloic acid (from hydrolysis) and various oxidized or reduced derivatives of Penicillin V .

Scientific Research Applications

Penicillin V (Potassium)-d5 is used in a variety of scientific research applications, including:

Mechanism of Action

Penicillin V (Potassium)-d5 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacteria due to the activity of autolytic enzymes .

Comparison with Similar Compounds

Penicillin V (Potassium)-d5 is similar to other beta-lactam antibiotics, such as:

This compound is unique due to its deuterium labeling, which makes it particularly useful for specific research applications that require isotopic tracing .

Properties

Molecular Formula

C16H18KN2O5S

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D;

InChI Key

CHMFOCYVRGABAO-XGACFNCLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].[K]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K]

Origin of Product

United States

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